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Compound of Interest

Compound Name: Umbralisib R-enantiomer

Cat. No.: B1139175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the R- and S-

enantiomers of umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and

casein kinase 1-epsilon (CK1ε). Umbralisib has been investigated for the treatment of various

hematologic malignancies. Understanding the stereochemistry and its impact on activity is

crucial for rational drug design and development.

Executive Summary
Umbralisib, as an active pharmaceutical ingredient, is the S-enantiomer, identified by its IUPAC

name: 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-

yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one. Experimental data demonstrates that the S-

enantiomer is the significantly more active form, exhibiting potent inhibition of PI3Kδ and CK1ε.

The R-enantiomer is considered to be the less active stereoisomer.

Data Presentation: Quantitative Comparison of
Enantiomeric Activity
The following tables summarize the available quantitative data for the inhibitory activities of the

S-enantiomer of umbralisib and a qualitative comparison for the R-enantiomer.

Table 1: PI3Kδ Inhibitory Activity
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Enantiomer IC50 / EC50 (nM) Potency Comparison

S-Enantiomer (Umbralisib) 22.2[1][2] Highly Potent

R-Enantiomer

At least 20-fold less active

than the S-enantiomer[3][4][5]

[6]

Significantly Less Potent

Table 2: CK1ε Inhibitory Activity

Enantiomer EC50 (µM) Potency Comparison

S-Enantiomer (Umbralisib) 6.0[1] Potent

R-Enantiomer

Described as the less active

enantiomer; specific

IC50/EC50 not available in the

reviewed literature.

Less Potent

Experimental Protocols
Detailed experimental protocols for determining the inhibitory activity of kinase inhibitors like

umbralisib are essential for reproducing and verifying these findings. Below are generalized

methodologies for the key assays.

PI3Kδ Kinase Assay (Biochemical Assay)
A typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) for

PI3Kδ would involve the following steps:

Reagents and Materials:

Recombinant human PI3Kδ enzyme.

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a

fluorescent analog.
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Test compounds (S- and R-enantiomers of umbralisib) dissolved in a suitable solvent (e.g.,

DMSO).

Assay buffer (e.g., HEPES, MgCl₂, DTT).

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system.

Procedure:

A series of dilutions of the test compounds are prepared.

The recombinant PI3Kδ enzyme is incubated with the test compounds for a predetermined

period (e.g., 15-30 minutes) at room temperature in the assay buffer.

The kinase reaction is initiated by adding a mixture of the substrate (PIP2) and ATP.

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is terminated, and the amount of product (phosphorylated PIP2, i.e., PIP3) is

quantified. This can be done by measuring the remaining ATP using a luminescent assay

like Kinase-Glo®, where the light output is proportional to the amount of ATP remaining.

The IC50 values are calculated by plotting the percentage of inhibition against the

logarithm of the compound concentration and fitting the data to a sigmoidal dose-response

curve.

CK1ε Kinase Assay (Biochemical Assay)
Similarly, a biochemical assay to determine the EC50 for CK1ε would follow these general

steps:

Reagents and Materials:

Recombinant human CK1ε enzyme.

Peptide substrate specific for CK1ε.
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ATP, often radiolabeled or used in conjunction with a luminescence-based detection

method.

Test compounds (S- and R-enantiomers of umbralisib) in a suitable solvent.

Assay buffer.

Detection reagents.

Procedure:

Serial dilutions of the test compounds are prepared.

The CK1ε enzyme is pre-incubated with the test compounds.

The kinase reaction is started by the addition of the peptide substrate and ATP.

After a defined incubation period, the reaction is stopped.

The amount of phosphorylated peptide is quantified. This can be achieved through various

methods, including scintillation counting for radiolabeled ATP or

luminescence/fluorescence-based assays.

The EC50 values are determined by analyzing the dose-response curves.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways

affected by umbralisib and a typical experimental workflow for evaluating its enantiomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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